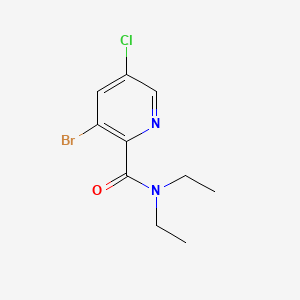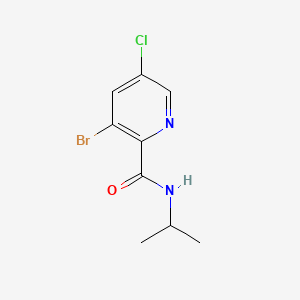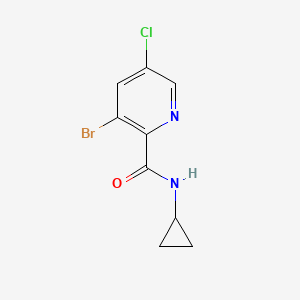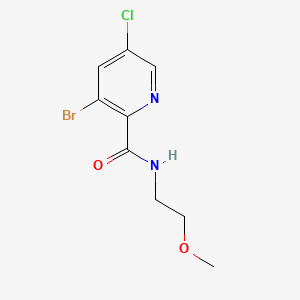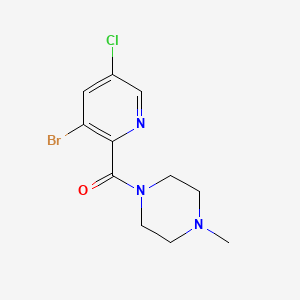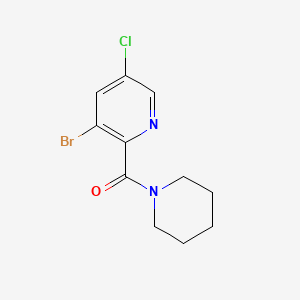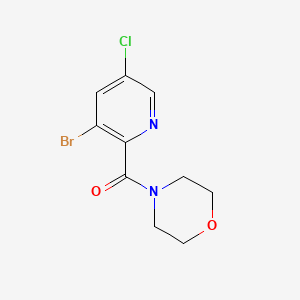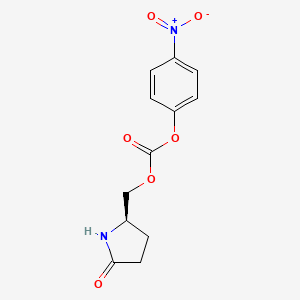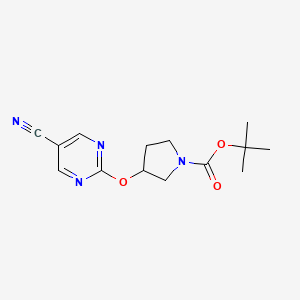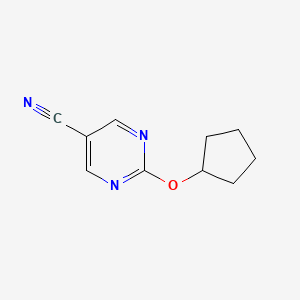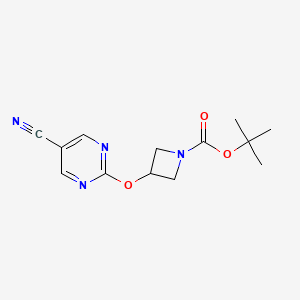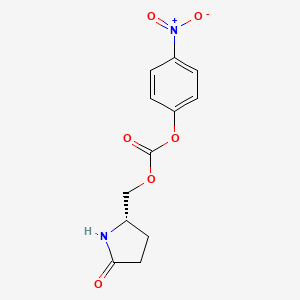
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is a compound that features a nitrophenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate typically involves the reaction of 4-nitrophenol with (S)-5-oxopyrrolidin-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed to form 4-nitrophenol and (S)-5-oxopyrrolidin-2-ylmethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Nitrophenol and (S)-5-oxopyrrolidin-2-ylmethanol.
Reduction: 4-Aminophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate.
Substitution: Various substituted phenyl ((5-oxopyrrolidin-2-yl)methyl) carbonates depending on the nucleophile used.
Scientific Research Applications
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that releases active compounds upon enzymatic cleavage.
Mechanism of Action
The mechanism of action of (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate involves the cleavage of the carbonate bond by specific enzymes, releasing the active (S)-5-oxopyrrolidin-2-ylmethanol and 4-nitrophenol. These products can then interact with their respective molecular targets, such as enzymes or receptors, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) phosphate: Similar structure but with a phosphate group instead of a carbonate.
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) sulfate: Similar structure but with a sulfate group instead of a carbonate.
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbamate: Similar structure but with a carbamate group instead of a carbonate.
Uniqueness
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is unique due to its specific combination of a nitrophenyl group and a pyrrolidinone moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl) [(2S)-5-oxopyrrolidin-2-yl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-11-6-1-8(13-11)7-19-12(16)20-10-4-2-9(3-5-10)14(17)18/h2-5,8H,1,6-7H2,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDEYOCMUVIQE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196914.png)
![(2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196917.png)
